molecular formula C11H11Cl2N B2971517 (6-Chloronaphthalen-2-yl)methanamine;hydrochloride CAS No. 2490420-64-7

(6-Chloronaphthalen-2-yl)methanamine;hydrochloride

Cat. No.: B2971517
CAS No.: 2490420-64-7
M. Wt: 228.12
InChI Key: PSLQCAJANSYXOZ-UHFFFAOYSA-N
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Description

(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C₁₁H₁₀ClN·HCl and a molecular weight of 228.12 g/mol. It is a derivative of naphthalene, featuring a chlorine atom at the 6-position and an amine group attached to the 2-position of the naphthalene ring. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloronaphthalen-2-yl)methanamine;hydrochloride typically involves the following steps:

  • Nitration: : Naphthalene is nitrated to produce 2-nitronaphthalene.

  • Reduction: : The nitro group in 2-nitronaphthalene is reduced to an amine group, forming 2-aminonaphthalene.

  • Chlorination: : 2-aminonaphthalene undergoes chlorination to introduce a chlorine atom at the 6-position, resulting in 6-chloronaphthalen-2-ylamine.

  • Acetylation: : The amine group is acetylated to protect it during subsequent reactions.

  • Hydrolysis: : The acetyl group is removed by hydrolysis, yielding This compound .

Industrial Production Methods

In an industrial setting, the production of This compound may involve continuous flow reactors and large-scale chemical reactors to ensure efficient and cost-effective synthesis. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form naphthalene derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to convert the amine group to other functional groups.

  • Substitution: : The chlorine atom can be substituted with other groups, leading to the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Various nucleophiles and electrophiles are employed to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Naphthalene-2-carboxylic acid derivatives.

  • Reduction: : Amines and amides.

  • Substitution: : Chlorinated naphthalene derivatives with different substituents.

Scientific Research Applications

(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound is utilized in the study of biological systems and the development of new drugs.

  • Medicine: : It serves as a precursor for the synthesis of pharmaceuticals and other therapeutic agents.

  • Industry: : It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (6-Chloronaphthalen-2-yl)methanamine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

(6-Chloronaphthalen-2-yl)methanamine;hydrochloride: is compared with other similar compounds, such as:

  • Naphthalene-2-ylmethanamine: : Lacks the chlorine atom.

  • 6-Chloronaphthalene-2-ol: : Contains a hydroxyl group instead of an amine group.

  • 2-Aminonaphthalene: : Does not have a chlorine atom.

The presence of the chlorine atom and the amine group in This compound makes it unique and suitable for specific applications where these functional groups are required.

Properties

IUPAC Name

(6-chloronaphthalen-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN.ClH/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLQCAJANSYXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C=C1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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